Ethyl 5-Methyloxazole-4-carboxylate

Description

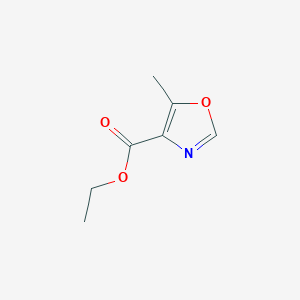

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBNOPBTDKFKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480754 | |

| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32968-44-8 | |

| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-Methyloxazole-4-carboxylate

CAS Number: 32968-44-8

This technical guide provides a comprehensive overview of Ethyl 5-Methyloxazole-4-carboxylate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical and Safety Data

This compound is a yellow, solid organic compound.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32968-44-8 | [1] |

| Molecular Formula | C₇H₉NO₃ | [1][2] |

| Molecular Weight | 155.15 g/mol | [1][2] |

| Melting Point | 49-52 °C | [1] |

| Boiling Point | 95-97 °C at 15 mmHg | [1] |

| Density | 1.118 g/mL at 25 °C | [1] |

| Solubility | Soluble in Chloroform, Methanol | [1] |

| Appearance | Yellow Solid | [1] |

1.1. Safety Information

This compound is classified as an irritant.[2] Appropriate safety precautions should be taken during handling, including the use of personal protective equipment. Detailed safety information is provided in Table 2.

Table 2: GHS Hazard Information for this compound

| Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Spectroscopic Data

2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester and the methyl group protons. The ethyl group will likely present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methyl group attached to the oxazole ring would appear as a singlet.

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl and methyl groups.

2.3. Predicted IR Spectrum

The Infrared (IR) spectrum is expected to display a strong absorption band for the C=O stretch of the ester group around 1713 cm⁻¹.[3] The C-O stretching vibrations of the ester and the oxazole ring are predicted to be in the fingerprint region (1300-1000 cm⁻¹), and the C-H stretching of the alkyl groups should be observed just below 3000 cm⁻¹.[3]

2.4. Predicted Mass Spectrum

In mass spectrometry, the fragmentation of this compound would likely involve the loss of the ethoxy group (-OEt) and the entire ester group (-COOEt).[3]

Synthesis and Experimental Protocols

This compound is synthesized via the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.[1]

3.1. General Synthesis Workflow

The synthesis process can be visualized as a two-step process starting from ethyl acetoacetate.

3.2. Detailed Experimental Protocol

The following protocol is based on a general procedure for the synthesis of ethyl 5-methyl-4-isoxazolecarboxylate from ethyl 2-ethoxymethyleneacetoacetate[1]:

-

Reaction Setup: Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) and cool the solution to 0 °C.

-

Addition of Hydroxylamine: Slowly add 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous) to the cooled solution over a period of 1 hour, maintaining the temperature between -5 to 0 °C.

-

Reaction Progression: After the addition is complete, continue stirring at 0 °C for 30 minutes. Then, warm the reaction mixture to 20-30 °C and reflux for 1 hour.

-

Work-up: Upon completion of the reaction, remove the solvent by distillation under reduced pressure and cool the residue to room temperature.

-

Extraction: Add hexane (500 ml) to the residue and stir for 30 minutes. Sequentially add saturated sodium bicarbonate solution (100 ml) and water (400 ml), stir thoroughly, and allow the layers to separate. Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).

-

Purification: Combine all organic layers and wash with water (2 x 250 ml). Remove the solvent under reduced pressure to yield the product.

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of more complex active molecules, particularly in the pharmaceutical industry.[3]

4.1. Role as a Key Intermediate in Leflunomide Synthesis

A significant application of this compound is its use as a critical precursor in the synthetic pathway of Leflunomide, an active pharmaceutical ingredient used in the treatment of rheumatoid arthritis. The synthesis involves the hydrolysis of the ester to the corresponding carboxylic acid, which is then converted to an acyl chloride and subsequently reacted with an aniline derivative.

The logical relationship of this compound as an intermediate is depicted in the following diagram:

Biological Activity

There is no direct evidence of significant biological activity or interaction with specific signaling pathways for this compound itself. Its biological relevance is primarily derived from its role as a precursor to pharmacologically active compounds like Leflunomide. Some sources mention that the broader class of isoxazole derivatives possesses a wide range of biological activities, including antifungal, herbicidal, antiviral, anticancer, antibacterial, and insecticidal properties.[4] One source indicates that Ethyl 5-methylisoxazole-4-carboxylate shows systemic antifungal activity, though this is accompanied by high levels of phytotoxicity.[1][5]

References

- 1. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]

- 2. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 32968-44-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]

Physical and chemical properties of Ethyl 5-Methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 5-Methyloxazole-4-carboxylate. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.

Core Compound Properties

This compound, with the CAS number 32968-44-8, is a key building block in organic synthesis.[1] Its molecular formula is C₇H₉NO₃, and it has a molecular weight of 155.15 g/mol .[1][2][3][4] This compound typically appears as a clear liquid.[1][5]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 32968-44-8 | [1][2][3][4] |

| Molecular Formula | C₇H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 155.15 g/mol | [1][2][3][4] |

| Appearance | Liquid, Clear | [1][5] |

| Boiling Point | 208.5±20.0 °C (Predicted) | [2] |

| Density | 1.139±0.06 g/cm³ (Predicted) | [2] |

| Purity | ≥ 95% (HPLC), 97% (GC-MS) | [1][5] |

| Storage Temperature | 0-8°C | [1][2] |

Spectroscopic and Computational Data

| Property | Value | Source(s) |

| InChI Key | JJBNOPBTDKFKLT-UHFFFAOYSA-N | [5] |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 155.058243149 | [3] |

| Topological Polar Surface Area | 52.3 Ų | [3] |

Synthesis Protocol

A general and efficient procedure for the synthesis of this compound has been reported. This method provides a good yield and high purity of the final product.

Experimental Procedure

Step 1: Activation of the Carboxylic Acid

-

Dissolve the corresponding carboxylic acid (0.307 mol) in 350 ml of tetrahydrofuran (THF).

-

Add 1,1'-Carbonyldiimidazole (CDI) (59.7 g, 0.368 mol) in portions to the solution.

-

Heat the resulting mixture at 55°C for 1 hour.

-

Cool the mixture to 0°C.

Step 2: Cyclization Reaction

-

To the cooled mixture, add Ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) in one portion.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (56.0 g, 0.368 mol) dropwise at 0°C.

-

Stir the resulting mixture at room temperature for 12 hours.

Step 3: Work-up and Purification

-

Evaporate the THF under reduced pressure.

-

Dissolve the residue in 500 ml of ethyl acetate (EtOAc).

-

Wash the organic phase with a 10% aqueous solution of citric acid (300 ml), water (500 ml), and brine (300 ml).

-

Dry the organic phase over sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield this compound as a yellowish liquid.

This protocol has been reported to produce a yield of 35.7 g (75%).[3]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications and Biological Relevance

This compound is a versatile intermediate with significant applications in the synthesis of more complex molecules.[1]

Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of various pharmaceuticals.[1][2] It is notably used in the development of anti-inflammatory and analgesic drugs.[1] One of its significant applications is in the synthetic pathway of Leflunomide, an active pharmaceutical ingredient.[6]

Agrochemicals

In the field of agricultural chemistry, this compound is utilized in the formulation of agrochemicals, contributing to the development of more effective crop protection products.[1]

Flavor and Fragrance Industry

The compound also finds use in the flavor and fragrance industry, where it is incorporated into formulations to provide unique sensory profiles.[1]

While specific signaling pathways involving this compound are not extensively detailed in the available literature, the broader class of oxazole and isoxazole derivatives is known for a wide range of biological activities, including herbicidal and fungicidal properties.[7] Further research may elucidate the specific biological targets and mechanisms of action for this particular compound.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety protocols should be followed when working with this chemical, including the use of personal protective equipment (PPE) such as gloves and safety glasses. The compound should be handled in a well-ventilated area.

References

An In-depth Technical Guide to Ethyl 5-Methyloxazole-4-carboxylate

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a significant intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is an organic compound featuring an oxazole ring, which imparts its characteristic chemical properties and reactivity.[1] The molecular structure consists of an ethyl ester group attached to the 4-position of a 5-methyloxazole ring.

Chemical Structure:

Note: The user requested information on this compound. The search results provided information for both "this compound" and its isomer "Ethyl 5-methylisoxazole-4-carboxylate". The provided data and protocols are for the commonly referenced isomer, Ethyl 5-methylisoxazole-4-carboxylate, due to the availability of detailed experimental information.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₉NO₃ | [1][2] |

| Molecular Weight | 155.15 g/mol | [1][2][3][4] |

| CAS Number | 51135-73-0 | [2][3][5] |

| Appearance | Yellowish liquid | [6] |

| Density | 1.118 g/mL at 25 °C | |

| Boiling Point | 208.5±20.0 °C (Predicted) | [1] |

| Flash Point | 93.4 °C | |

| Refractive Index | n20/D 1.460 |

Experimental Protocols

The synthesis of this compound and its isomers can be achieved through various routes. Below is a detailed experimental protocol for a general synthesis of related isoxazole carboxylates, which provides insight into the chemical transformations involved.

Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

A common method for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate involves the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of a base like sodium acetate.[7][8]

Materials:

-

Ethyl ethoxymethyleneacetoacetic ester

-

Sodium acetate

-

Hydroxylamine sulfate

-

Ethanol

-

Water

-

Acetone-salt-ice mixture for cooling

Procedure:

-

In a three-necked round-bottom flask, charge 185 g (0.99 mole) of ethyl ethoxymethyleneacetoacetic ester.[8]

-

Add 89.7 g (1.09 mole) of sodium acetate dissolved in a minimum amount of water.[8]

-

To this mixture, add 300 mL of ethanol.[8]

-

Cool the mixture to approximately -5 °C using an acetone-salt-ice bath.[8]

-

At this temperature, add hydroxylamine sulfate. The reaction is then allowed to proceed.

-

Following the reaction, the product can be isolated and purified. A novel crystallizing solvent system (2% acetic acid in toluene) has been shown to effectively reduce impurities.[8]

This process is advantageous as it can produce a high-quality product with minimal isomeric impurities without the need for distillation of the final ester.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, where the formation of Ethyl 5-methylisoxazole-4-carboxylate is a crucial intermediate step.

Caption: Synthesis pathway for 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide.

References

- 1. Cas 32968-44-8,this compound | lookchem [lookchem.com]

- 2. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. labsolu.ca [labsolu.ca]

- 5. molecularinfo.com [molecularinfo.com]

- 6. echemi.com [echemi.com]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 5-Methylisoxazole-4-carboxylate: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-Methylisoxazole-4-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and its role as a crucial intermediate in the synthesis of the immunosuppressive drug Leflunomide. Furthermore, it explores the broader biological activities of isoxazole derivatives, including their antifungal and herbicidal potential. Detailed experimental protocols and quantitative data are presented to support researchers in their scientific endeavors.

Chemical Identity and Properties

The correct IUPAC name for the compound is Ethyl 5-methyl-1,2-oxazole-4-carboxylate , also commonly referred to as Ethyl 5-methylisoxazole-4-carboxylate.

Chemical Structure:

Caption: Chemical structure of Ethyl 5-methylisoxazole-4-carboxylate.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 51135-73-0 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 49-52 °C |

| Boiling Point | 95-97 °C at 15 mmHg |

| Density | 1.118 g/mL at 25 °C |

Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

A common and efficient method for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate involves the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.

Experimental Protocol:

Materials:

-

Ethyl 2-ethoxymethyleneacetoacetate

-

50% aqueous hydroxylamine

-

Methanol

-

Hexane

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) in a reaction flask and cool the solution to 0 °C.[1]

-

Slowly add 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous) to the cooled solution over a period of 1 hour, maintaining the temperature between -5 to 0 °C.[1]

-

After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.[1]

-

Allow the reaction mixture to warm to 20-30 °C and then reflux for 1 hour.[1]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

To the residue, add hexane (500 ml) and stir for 30 minutes.

-

Sequentially add saturated sodium bicarbonate solution (100 ml) and water (400 ml), stir thoroughly, and allow the layers to separate.

-

Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).

-

Combine all organic layers and wash with water (2 x 250 ml).

-

Remove the solvent under reduced pressure to yield the product as a yellow, thick oil.

This procedure can yield Ethyl 5-methyl-4-isoxazolecarboxylate in approximately 79% yield with a purity of over 98%.[1]

Role in Drug Development: Precursor to Leflunomide

Ethyl 5-methylisoxazole-4-carboxylate is a pivotal intermediate in the industrial synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.

Synthesis of Leflunomide:

The synthesis involves the conversion of Ethyl 5-methylisoxazole-4-carboxylate to its corresponding carboxylic acid, followed by reaction with 4-(trifluoromethyl)aniline.

Caption: General workflow for the synthesis of Leflunomide.

Mechanism of Action of Leflunomide:

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the pyrimidine pool, which is essential for the proliferation of activated lymphocytes, thereby exerting its immunosuppressive effect.

Signaling Pathway:

Caption: Inhibition of DHODH by the active metabolite of Leflunomide.

Biological Activities of Isoxazole Derivatives

Derivatives of Ethyl 5-methylisoxazole-4-carboxylate have been investigated for a range of biological activities, including antifungal and herbicidal effects.

4.1. Antifungal Activity

Several studies have demonstrated the potential of isoxazole derivatives as antifungal agents.

Quantitative Data:

| Compound | Fungal Strain | Activity | Reference |

| Isoxazole Derivative 1 | Fusarium graminearum | 32-58% inhibition at 100 mg/L | [2] |

| Isoxazole Derivative 2 | Thanatephorus cucumeris | 32-58% inhibition at 100 mg/L | [2] |

| Isoxazole Derivative 3 | Botrytis cinerea | 32-58% inhibition at 100 mg/L | [2] |

| Isoxazole Derivative 4 | Fusarium oxysporum | 32-58% inhibition at 100 mg/L | [2] |

Experimental Protocol: Antifungal Assay (Broth Dilution Method)

Materials:

-

Synthesized isoxazole derivatives

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Sabouraud Dextrose Broth

-

Sterile test tubes

-

Standard antifungal drug (e.g., Ketoconazole)

-

Solvent (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compounds and the standard drug in a suitable solvent.

-

Prepare serial dilutions of the stock solutions in the broth to achieve a range of concentrations.

-

Inoculate the test tubes containing the diluted compounds with a standardized suspension of the fungal strain.

-

Include a positive control (broth with fungal inoculum) and a negative control (broth only).

-

Incubate the tubes at an appropriate temperature (e.g., 28 °C for Aspergillus niger, 37 °C for Candida albicans) for a specified period (e.g., 48-72 hours).

-

Observe the tubes for turbidity, which indicates fungal growth. The lowest concentration of the compound that shows no visible growth is considered the Minimum Inhibitory Concentration (MIC).

4.2. Herbicidal Activity

Isoxazole-containing compounds have also been explored for their herbicidal properties.

Quantitative Data:

| Compound | Plant Species | Activity | Reference |

| Isoxazole Derivative I-4 | Various tested plants | 20-50% inhibition at 150 g ai/ha | [2] |

Experimental Protocol: Herbicidal Assay (Post-emergence)

Materials:

-

Synthesized isoxazole derivatives

-

Test plant species (e.g., barnyard grass) grown in pots

-

Standard herbicide

-

Wettable powder or emulsifiable concentrate formulation

-

Sprayer

Procedure:

-

Grow the test plants in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Prepare a spray solution of the test compounds and the standard herbicide at the desired concentration.

-

Spray the plants uniformly with the prepared solutions. A control group should be sprayed with the solvent blank.

-

Maintain the treated plants in the greenhouse under optimal conditions for growth.

-

After a specified period (e.g., 1-2 weeks), visually assess the herbicidal effect by scoring the percentage of injury or growth inhibition compared to the control group.

Conclusion

Ethyl 5-methylisoxazole-4-carboxylate is a versatile and valuable building block in organic and medicinal chemistry. Its primary significance lies in its role as a key precursor to the immunosuppressive drug Leflunomide. The biological activity of Leflunomide, through the inhibition of DHODH, highlights the importance of the isoxazole scaffold in targeting specific enzymatic pathways. Furthermore, the broader exploration of isoxazole derivatives for antifungal and herbicidal activities underscores the potential for developing novel bioactive molecules from this heterocyclic core. The experimental protocols and data presented in this guide are intended to facilitate further research and development in these exciting areas.

References

An In-depth Technical Guide to the Spectroscopic Data for Ethyl 5-Methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-Methyloxazole-4-carboxylate. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines a detailed synthetic protocol with predicted spectroscopic characteristics based on analogous compounds and established principles of spectroscopic interpretation. Standardized experimental protocols for acquiring the necessary data are also provided.

Molecular Structure

Chemical Name: this compound

CAS Number: 32968-44-8

Molecular Formula: C₇H₉NO₃

Molecular Weight: 155.15 g/mol

Structure:

Synthesis Protocol

A viable synthetic route for this compound involves the reaction of a carboxylic acid derivative with an isocyanoacetate. A general procedure, adapted from the synthesis of a similar compound, is outlined below.

Reaction: Acetic anhydride reacts with ethyl 2-isocyanoacetate in the presence of a base to yield this compound.

Experimental Protocol:

-

A solution of the corresponding carboxylic acid (0.307 mol) is dissolved in anhydrous tetrahydrofuran (THF, 350 ml).

-

Carbonyldiimidazole (CDI, 59.7 g, 0.368 mol) is added in portions to the solution.

-

The resulting mixture is heated at 55°C for 1 hour and then cooled to 0°C in an ice bath.

-

Ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) is added in one portion.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 56.0 g, 0.368 mol) is added dropwise at 0°C.

-

The reaction mixture is then stirred at room temperature for 12 hours.

-

The THF is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate (500 ml) and washed sequentially with a 10% aqueous solution of citric acid (300 ml), water (500 ml), and brine (300 ml).

-

The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the product.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, Ethyl 4-methyloxazole-5-carboxylate, and related heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H2 (oxazole ring) |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.5 | Singlet | 3H | -CH₃ (on oxazole) |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C =O (ester) |

| ~158 | C 5 (oxazole ring) |

| ~145 | C 2 (oxazole ring) |

| ~130 | C 4 (oxazole ring) |

| ~61 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

| ~12 | -CH₃ (on oxazole) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (oxazole ring) |

| ~2980 | Medium | C-H stretch (alkyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=N stretch (oxazole ring) |

| ~1100-1300 | Strong | C-O stretch (ester and ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 155 | [M]⁺ (Molecular ion) |

| 126 | [M - C₂H₅]⁺ |

| 110 | [M - OCH₂CH₃]⁺ |

| 82 | [M - COOCH₂CH₃]⁺ |

Standard Experimental Protocols for Spectroscopic Analysis

The following are standard protocols for obtaining the spectroscopic data for a liquid sample like this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2][3]

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[2] A background spectrum of the clean KBr plates or the empty ATR accessory should be recorded and subtracted from the sample spectrum.[2]

4.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, for a volatile compound, through a gas chromatograph (GC-MS).[4]

-

Ionization: Electron Ionization (EI) is a common method for small molecules and typically provides detailed fragmentation patterns.[5] Electrospray Ionization (ESI) is a softer ionization technique that can be used to primarily observe the molecular ion.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).

Workflow and Pathway Diagrams

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound from a carboxylic acid and ethyl 2-isocyanoacetate.

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Ethyl 5-Methyloxazole-4-carboxylate for Researchers and Drug Development Professionals

Ethyl 5-methyloxazole-4-carboxylate is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural motif serves as a valuable building block for the creation of more complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, key experimental protocols, and its role in synthetic pathways.

Physicochemical Properties

This compound is a high-value chemical intermediate with the following properties:

| Property | Value |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol [1] |

| CAS Number | 32968-44-8 |

| Density | 1.118 g/mL at 25°C[1] |

| Boiling Point | 95-97°C at 15 mmHg[1] |

Commercial Availability

The commercial availability of this compound and its isomers can vary. The nomenclature used by suppliers may differ, with "isoxazole" sometimes being used interchangeably with "oxazole," and variations in the substitution pattern on the ring. Researchers are advised to verify the exact isomer and its specifications with the supplier. Below is a summary of representative commercial suppliers for the target compound and a closely related isomer, Ethyl 4-methyloxazole-5-carboxylate.

| Supplier | Compound Name | Purity | Quantity | Price (USD) |

| Vibrant Pharma Inc. | Ethyl 4-methyloxazole-5-carboxylate | 97% | 1 g | $10.00 |

| 5 g | - | |||

| 25 g | - | |||

| 100 g | $450.00 | |||

| Thermo Fisher Scientific | Ethyl 4-methyloxazole-5-carboxylate | 97+% | 1 g | $167.00 |

| 5 g | $499.00 | |||

| Sigma-Aldrich | Ethyl 5-methylisoxazole-4-carboxylate | 97% | - | Discontinued |

Note: Prices and availability are subject to change and may not be comprehensive. Researchers should contact suppliers directly for the most current information and for bulk quotations.

Experimental Protocols

This section details key experimental methodologies related to this compound, including its synthesis and subsequent derivatization, which are crucial for its application in drug development.

Synthesis of this compound

A common and regioselective method for synthesizing the isoxazole variant, Ethyl 5-methylisoxazole-4-carboxylate, involves the reaction of an enol ether with hydroxylamine sulfate. This method is particularly advantageous as it minimizes the formation of isomeric impurities.

Materials:

-

Ethyl ethoxymethyleneacetoacetic ester (1.0 mole)

-

Hydroxylamine sulfate

-

Sodium acetate (1.1 moles)

-

Ethanol

-

Water

-

Acetone-salt-ice bath

Procedure:

-

In a three-necked round-bottom flask, charge 185 g (0.99 mole) of ethyl ethoxymethyleneacetoacetic ester.

-

Add a solution of 89.7 g (1.09 mole) of sodium acetate dissolved in a minimal amount of water.

-

To this mixture, add 300 mL of ethanol.

-

Cool the mixture to approximately -5°C using an acetone-salt-ice bath. The mixture will become a reddish-brown syrupy liquid, which may solidify.

-

At this controlled low temperature, introduce the hydroxylamine sulfate. The low temperature is critical for enhancing the regioselectivity of the cyclization reaction.[1]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the product, Ethyl 5-methylisoxazole-4-carboxylate, can be isolated using standard workup and purification procedures.

Hydrolysis and Derivatization: Formation of 5-Methyloxazole-4-carboxylic acid and Acyl Chloride

The ester functional group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for further derivatization, such as the formation of amides.

Part A: Hydrolysis to 5-Methyloxazole-4-carboxylic acid

Materials:

-

This compound

-

60% aqueous Sulfuric Acid (H₂SO₄)

Procedure:

-

React the starting ester with a strong acid to form the carboxylic acid.

-

Prolonged exposure to the acidic medium under reflux conditions can lead to by-product formation. To mitigate this, using 60% aqueous H₂SO₄ as the hydrolyzing solvent is recommended.

-

The reaction should be carried out at a temperature range of 80-88°C.

-

Employ a continuous distillation process to remove the ethanol formed during the hydrolysis. This helps to drive the reaction to completion and reduces the reaction time to approximately 3.5 hours.

-

After the reaction is complete, the resulting 5-Methyloxazole-4-carboxylic acid can be crystallized and isolated.

Part B: Derivatization to 5-Methyloxazole-4-carbonyl chloride

Materials:

-

5-Methyloxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

Procedure:

-

The crystallized 5-Methyloxazole-4-carboxylic acid is reacted with thionyl chloride to form the more reactive acyl chloride.[1]

-

This is a standard procedure for preparing acyl chlorides from carboxylic acids and is a critical step for subsequent reactions, such as amide bond formation.[1]

Application in Drug Synthesis: The Leflunomide Pathway

This compound is a crucial precursor in the synthesis of Leflunomide, an isoxazole derivative with immunosuppressive properties used in the treatment of rheumatoid arthritis. The following diagram illustrates the synthetic workflow from the carboxylate to the final active pharmaceutical ingredient.

Caption: Synthetic pathway of Leflunomide from this compound.

This logical workflow demonstrates the pivotal role of this compound as a starting material in the multi-step synthesis of a commercially significant drug. The transformation involves a series of standard organic reactions, highlighting the versatility of the oxazole core in constructing complex, biologically active molecules.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-Methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 5-Methyloxazole-4-carboxylate, a chemical intermediate pertinent to research and development in the pharmaceutical and agrochemical sectors. The following sections detail its physical and chemical properties, associated hazards, handling and storage protocols, and emergency procedures.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | [1][2] |

| Molecular Weight | 155.15 g/mol | [2][3] |

| CAS Number | 51135-73-0 | [1][2] |

| Appearance | Yellow thick oil-like product | [1] |

| Density | 1.118 g/mL at 25 °C | |

| Melting Point | 49-52°C | [1] |

| Boiling Point | 95-97°C at 15 mmHg | [1] |

| Flash Point | 93.4 °C (200.1 °F) | |

| Refractive Index | n20/D 1.460 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [2] |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 | [2] |

Primary Hazards: This substance is considered an irritant.[2][3]

Safety and Handling Precautions

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields (conforming to EN 166 or NIOSH approved) | [4][5] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., type ABEK (EN14387) respirator filter) | [5] |

| Skin and Body Protection | Long-sleeved protective clothing | [6] |

| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4][5] |

3.2. Safe Handling Practices

-

Handle in a well-ventilated place.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Use non-sparking tools to prevent fire from electrostatic discharge.[4][5]

3.3. Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep container tightly closed.[4]

-

Store locked up.[4]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and containment measures should be implemented immediately.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical help. | [4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical help. | [4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | [4] |

| Ingestion | Rinse mouth. Get medical help. | [4] |

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Containment and Cleaning Up: Collect spillage with suitable absorbent material and dispose of in a suitable, closed container. Use spark-proof tools and explosion-proof equipment.[5]

Toxicological Information

Experimental Protocols

Specific, detailed experimental protocols for the synthesis or toxicological evaluation of this compound are not provided in the safety data sheets. A general synthesis procedure is mentioned in one source, involving the reaction of ethyl 2-ethoxymethyleneacetoacetate with aqueous hydroxylamine in methanol.[1] For any laboratory work, researchers should develop a detailed protocol that incorporates the safety and handling precautions outlined in this guide.

Visualized Safety Workflow

The following diagram illustrates a generalized workflow for handling laboratory chemicals like this compound, from initial assessment to emergency response.

Caption: General Laboratory Chemical Safety Workflow.

References

- 1. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]

- 2. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.ie [fishersci.ie]

- 7. fishersci.com [fishersci.com]

- 8. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemistry and Synthesis of Oxazoles

This guide provides a comprehensive overview of oxazole chemistry, focusing on its fundamental principles and core synthetic methodologies. The oxazole scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and materials science, making a thorough understanding of its synthesis and reactivity essential for professionals in drug discovery and chemical development.

Introduction to Oxazole Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively.[1][2] This arrangement defines it as a 1,3-azole. While aromatic, its aromaticity is less pronounced than that of its sulfur-containing analog, thiazole.[2] The parent compound, oxazole, is a colorless liquid with a pyridine-like odor and a boiling point of 69-70°C.[3] It is a weak base, with the conjugate acid having a pKa of 0.8.[2]

The oxazole nucleus is considered a hybrid system; the nitrogen atom behaves like that in pyridine, while the oxygen atom is similar to that in furan.[3] This duality governs its chemical reactivity.

Chemical Reactivity:

-

Protonation and N-Alkylation: The lone pair of electrons on the nitrogen atom makes it the primary site for protonation and alkylation, forming oxazolium salts.[4][5]

-

Electrophilic Substitution: The oxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heteroatoms. When substitution does occur, it typically happens at the C4 or C5 positions, especially if the ring is activated by electron-donating groups.[5][6]

-

Nucleophilic Substitution: The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, particularly if it bears a good leaving group.[5][6]

-

Deprotonation and Ring Opening: The proton at the C2 position is the most acidic.[4] Treatment with a strong base can lead to deprotonation at C2, which may be followed by ring-opening to form an isocyanide.[5][6]

-

Cycloaddition Reactions: The furan-like character of the oxazole ring allows it to participate as a diene in Diels-Alder reactions, which can be a powerful tool for constructing more complex molecular architectures like pyridines.[5][6]

Data Presentation: Properties of Oxazole

The fundamental physical and spectroscopic properties of the parent oxazole are summarized below for reference.

| Property | Value |

| Molecular Formula | C₃H₃NO |

| Molar Mass | 69.06 g/mol |

| Appearance | Colorless liquid |

| Odor | Pyridine-like |

| Density | 1.050 g/cm³ |

| Boiling Point | 69-70 °C |

| Basicity (pKa of conjugate acid) | 0.8[2] |

| ¹H NMR (CDCl₃, δ ppm) | H2: ~7.9, H5: ~7.7, H4: ~7.1[7][8] |

| ¹³C NMR (CDCl₃, δ ppm) | C2: ~151.0, C5: ~138.1, C4: ~125.5[1][9][10] |

Synthesis of Oxazoles

The construction of the oxazole ring is a fundamental objective in organic synthesis. Several named reactions have become standard methods for their preparation, each offering a unique approach based on different starting materials.

Logical Relationship of Key Synthetic Pathways

The following diagram illustrates how different classes of starting materials are transformed into the oxazole core using the three primary synthetic methods discussed in this guide.

Caption: Relationship between starting materials and key oxazole syntheses.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and widely used method that involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[5][10][11] The reaction is typically catalyzed by a strong acid or dehydrating agent.

Reaction Mechanism

The mechanism involves the initial protonation of a carbonyl group, followed by nucleophilic attack from the amide oxygen to form a five-membered cyclic intermediate (a dihydrooxazolol). This intermediate then undergoes dehydration to yield the aromatic oxazole ring.

Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.

Experimental Protocol: Classic Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

-

Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C in a round-bottom flask equipped with a magnetic stirrer.[12]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[12]

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice.

-

Extraction: Neutralize the aqueous solution to pH 7-8 with a suitable base (e.g., saturated sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[12]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.[12]

A one-pot modification starting from hippuric acid has been reported to achieve yields as high as 91.4%.[13]

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method produces 2,5-disubstituted oxazoles from the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[6] The reactants are typically used in equimolar amounts.[6]

Experimental Protocol

This reaction requires strictly anhydrous conditions.

-

Preparation: Dissolve the aldehyde cyanohydrin (1.0 eq) and the second aldehyde (1.0 eq) in anhydrous diethyl ether in a flask protected from atmospheric moisture.[6]

-

Reaction: Bubble dry, gaseous hydrogen chloride (HCl) through the stirred solution. The reaction is typically conducted at room temperature.[6]

-

Isolation: The oxazole product often precipitates from the ether solution as its hydrochloride salt.[6]

-

Purification: Collect the precipitate by filtration. The free base can be obtained by treating the salt with water or by boiling it in alcohol.[6]

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a highly versatile and popular method for preparing 5-substituted oxazoles. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[14]

Reaction Mechanism

The mechanism is initiated by the deprotonation of TosMIC. The resulting anion attacks the aldehyde carbonyl, leading to an intermediate that undergoes a 5-endo-dig cyclization. The final step is the base-promoted elimination of p-toluenesulfinic acid to form the aromatic oxazole.[15][16]

Caption: Key steps in the Van Leusen oxazole synthesis mechanism.

Experimental Protocol: General Procedure

This protocol is a general method adaptable for many aldehydes.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[15]

-

Reaction: Add methanol as the solvent (approx. 10 mL per mmol of aldehyde). Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.[15]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).[15]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash chromatography on silica gel.[15] For the synthesis of 4-benzyl-5-phenyloxazole using this method, a yield of 85% has been reported.[17]

Data Presentation: Comparison of Key Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Product Substitution | Reported Yields |

| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, POCl₃, PPA, TFAA | 2,5-Di- or 2,4,5-Trisubstituted | Good to Excellent (up to 91%)[5][13] |

| Fischer | Aldehyde, Cyanohydrin | Anhydrous HCl, dry ether | 2,5-Disubstituted | Moderate to Good[6][18] |

| Van Leusen | Aldehyde, TosMIC | Base (K₂CO₃, t-BuOK) | 5-Substituted (classical) or 4,5-Disubstituted (modified) | Good to Excellent (61-90%)[19] |

General Experimental Workflow

The synthesis of oxazoles, like many organic preparations, follows a standard workflow from reaction setup to final product characterization. Understanding this flow is crucial for efficient and successful experimentation.

Caption: A typical experimental workflow for oxazole synthesis.

Conclusion

The oxazole ring system is a cornerstone of modern medicinal and materials chemistry. The synthetic methods outlined in this guide—the Robinson-Gabriel, Fischer, and Van Leusen syntheses—represent the foundational pillars for accessing this important heterocyclic core. While classic methods remain highly relevant, modern advancements continue to refine these processes, offering milder conditions, improved yields, and broader substrate scopes. A firm grasp of these synthetic strategies, their mechanisms, and their practical execution is indispensable for chemists engaged in the design and development of novel, functional molecules.

References

- 1. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. sciforum.net [sciforum.net]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. DSpace [dr.lib.iastate.edu]

- 11. synarchive.com [synarchive.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

Ethyl 5-Methyloxazole-4-carboxylate: A Core Chemical Intermediate in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 5-Methyloxazole-4-carboxylate is a heterocyclic organic compound that serves as a pivotal chemical intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its unique oxazole ring structure makes it a valuable building block, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on its role in drug discovery and development.

Physicochemical and Computed Properties

This compound is a yellowish liquid at room temperature.[3] Its key properties are summarized in the table below, providing essential data for laboratory and research applications.[1][3][4][5]

| Property | Value | Source(s) |

| IUPAC Name | ethyl 5-methyl-1,3-oxazole-4-carboxylate | [1][4] |

| CAS Number | 32968-44-8 / 51135-73-0 | [1][4][5] |

| Molecular Formula | C₇H₉NO₃ | [1][4][5] |

| Molecular Weight | 155.15 g/mol | [1][4][5] |

| Density | 1.118 g/mL at 25°C | [1][5] |

| Boiling Point | 95-97°C at 15 mmHg | [1] |

| Topological Polar Surface Area | 52.3 Ų | [3][4] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Complexity | 149 | [3][4] |

Synthesis of this compound

The synthesis of the oxazole ring in compounds like this compound can be achieved through various strategies, often involving multi-step sequences that culminate in a cyclization reaction.[1] One common and effective method involves the reaction of a carboxylic acid with ethyl 2-isocyanoacetate.

Experimental Protocol: General Synthesis

This procedure outlines the synthesis starting from a corresponding carboxylic acid and utilizing carbonyldiimidazole (CDI) as an activating agent.[3]

-

Activation: Dissolve the starting carboxylic acid (0.307 mol) in 350 mL of tetrahydrofuran (THF). Add CDI (59.7 g, 0.368 mol) in portions to the solution.

-

Heating: Heat the resulting mixture at 55°C for 1 hour.

-

Cooling and Addition: Cool the mixture to 0°C. Add ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) in a single portion.

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (56.0 g, 0.368 mol) dropwise at 0°C.

-

Reaction: Stir the resulting mixture at room temperature for 12 hours.

-

Work-up:

-

Evaporate the THF under reduced pressure.

-

Dissolve the residue in 500 mL of ethyl acetate (EtOAc).

-

Wash the organic solution with a 10% aqueous solution of citric acid (300 mL), followed by water (500 mL), and finally brine (300 mL).

-

-

Isolation: Dry the organic phase over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the product. A typical yield for this process is around 75%.[3]

References

- 1. This compound | 32968-44-8 | Benchchem [benchchem.com]

- 2. Cas 32968-44-8,this compound | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 5-methylisoxazole-4-carboxylate 97 51135-73-0 [sigmaaldrich.com]

A Technical Guide to the Core Synthesis of Substituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the fundamental synthetic pathways to substituted oxazoles, a critical heterocyclic motif in medicinal chemistry and materials science. This document details the core methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key reactions.

Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of 2,5-disubstituted oxazoles. The reaction involves the intramolecular cyclodehydration of α-acylamino ketones, typically promoted by strong acids.[1][2]

Reaction Pathway

The synthesis proceeds via the cyclization of an α-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring.

Caption: Robinson-Gabriel oxazole synthesis workflow.

Quantitative Data

| Entry | R¹ | R² | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ph | Ph | H₂SO₄ | Acetic Anhydride | 90-100 | 0.5 | 50-60 | [1][3] |

| 2 | Ph | Me | POCl₃ | DMF | 90 | 0.5 | - | [1] |

| 3 | Various | Various | Trifluoroacetic Anhydride | Dioxane | Reflux | - | - | [4] |

| 4 | Ph | Ph | AlCl₃ / TfOH | Benzene/DCE | - | - | 61-85 | [5] |

Experimental Protocol: Classic Robinson-Gabriel Synthesis

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[4]

Materials:

-

2-Acylamino-ketone (1.0 eq)

-

Acetic anhydride (5-10 mL per gram of substrate)

-

Concentrated sulfuric acid (0.1-0.2 eq)

Procedure:

-

To a solution of the 2-acylamino-ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C.

-

After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure oxazole.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile and widely used method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][6] This reaction is known for its mild conditions and broad substrate scope.[3][7]

Reaction Pathway

The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid.[6][7]

Caption: Van Leusen oxazole synthesis workflow.

Quantitative Data

| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | K₂CO₃ | Methanol | Reflux | 4-5 | High | [8] |

| 2 | Various aromatic aldehydes | K₃PO₄ | Isopropanol | 65 (MW) | 8 min | 96 | [9][10] |

| 3 | Various aldehydes | K₂CO₃ | [bmim]Br | RT | 10 | High | [11][12] |

| 4 | Various aldehydes | Et₃N/β-CD | Water | 50 | - | Excellent | [7] |

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis

This protocol describes a rapid and efficient microwave-assisted synthesis of 5-substituted oxazoles.[9][10]

Materials:

-

Aryl aldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.0 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Isopropanol (IPA)

Procedure:

-

In a microwave process vial, combine the aryl aldehyde, TosMIC, and K₃PO₄ in isopropanol.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 65°C and 350 W for 8 minutes, with stirring at 800 rpm.

-

After completion, as monitored by TLC, cool the reaction mixture to room temperature.

-

The product can often be isolated by simple filtration and washing, avoiding column chromatography.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[13][14]

Reaction Pathway

The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and elimination to form the oxazole ring.[13]

Caption: Fischer oxazole synthesis workflow.

Quantitative Data

The Fischer oxazole synthesis is a classical method, and while widely cited, recent quantitative data in the form of comprehensive tables is less common in modern literature compared to newer methods. The reaction is typically performed with equimolar amounts of the cyanohydrin and aldehyde.[13] An example is the reaction of mandelic acid nitrile with benzaldehyde to yield 2,5-diphenyl-oxazole.[14]

Experimental Protocol: General Fischer Oxazole Synthesis

This protocol outlines the general procedure for the Fischer oxazole synthesis.[13]

Materials:

-

Cyanohydrin (1.0 eq)

-

Aldehyde (1.0 eq)

-

Dry ether

-

Anhydrous gaseous hydrogen chloride (HCl)

Procedure:

-

Dissolve the cyanohydrin and the aldehyde in dry ether in a flask equipped with a gas inlet tube.

-

Pass a stream of dry gaseous HCl through the solution.

-

The oxazole product typically precipitates as its hydrochloride salt.

-

Collect the precipitate by filtration.

-

The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,3-Oxazole synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

Ethyl 5-Methyloxazole-4-carboxylate vs. Ethyl 5-methylisoxazole-4-carboxylate: A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences the efficiency of synthesis, impurity profiles, and ultimately, the viability of a drug candidate. Among the vast array of available scaffolds, substituted oxazoles and isoxazoles are of particular interest due to their prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth comparative analysis of two closely related isomers: Ethyl 5-Methyloxazole-4-carboxylate and Ethyl 5-methylisoxazole-4-carboxylate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, synthesis methodologies, and potential applications, thereby facilitating informed decisions in the design and execution of synthetic strategies.

Comparative Physicochemical and Spectral Data

A clear understanding of the fundamental physicochemical properties of these isomers is essential for their effective utilization in synthesis and for the characterization of resulting products. The following table summarizes the key quantitative data for this compound and Ethyl 5-methylisoxazole-4-carboxylate.

| Property | This compound | Ethyl 5-methylisoxazole-4-carboxylate |

| Molecular Formula | C₇H₉NO₃ | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol | 155.15 g/mol [1][2] |

| CAS Number | 32968-44-8[3] | 51135-73-0[1][2] |

| Appearance | Yellowish liquid[3] | Yellow thick oil-like product[4] |

| Melting Point | Not available | 49-52°C[4] |

| Boiling Point | Not available | 95-97°C at 15 mmHg[4][5] |

| Density | Not available | 1.118 g/mL at 25°C[2][4] |

| Refractive Index | Not available | n20/D 1.460[2] |

| Solubility | Not available | Chloroform, Methanol[4] |

| InChIKey | XNMORZSEENWFLI-UHFFFAOYSA-N[6] | KOMSQTMQKWSQDW-UHFFFAOYSA-N[1][2] |

Synthesis Methodologies and Experimental Protocols

The synthetic routes to these isomeric esters are distinct, reflecting the inherent differences in the stability and reactivity of the oxazole and isoxazole ring systems. Understanding these methodologies is crucial for process development and optimization.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a corresponding carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) followed by treatment with ethyl 2-isocyanoacetate and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

Experimental Protocol:

-

Dissolve the starting carboxylic acid (1 equivalent) in anhydrous Tetrahydrofuran (THF).

-

Add CDI (1.2 equivalents) in portions to the solution.

-

Heat the resulting mixture at 55°C for 1 hour and then cool to 0°C.

-

Add ethyl 2-isocyanoacetate (1.2 equivalents) in one portion.

-

Add DBU (1.2 equivalents) dropwise at 0°C.

-

Stir the resulting mixture at room temperature for 12 hours.

-

Evaporate the THF under reduced pressure.

-

Dissolve the residue in Ethyl acetate (EtOAc) and wash with a 10% aqueous solution of citric acid, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate under reduced pressure to yield the product.[3]

Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

The synthesis of Ethyl 5-methylisoxazole-4-carboxylate is well-documented, often starting from ethyl acetoacetate. A key intermediate, ethyl 2-ethoxymethyleneacetoacetate, is first formed and then cyclized with hydroxylamine.[4][7][8]

Experimental Protocol:

Step A: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate [7][9]

-

In a three-necked flask, combine ethylacetoacetate (1 equivalent), triethylorthoformate (1.2 equivalents), and acetic anhydride (2.5 equivalents).

-

Heat the mixture at 100-110°C for approximately 2.5 hours under a nitrogen atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove non-reactive liquids by vacuum distillation.

Step B: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate [4][7][9]

-

Dissolve the crude ethyl 2-ethoxymethyleneacetoacetate in methanol and cool to 0°C.

-

Slowly add a 50% aqueous solution of hydroxylamine (1 equivalent) while maintaining the temperature between -5 to 0°C.

-

Continue stirring at 0°C for 30 minutes after the addition is complete.

-

Warm the reaction mixture to 20-30°C and then reflux for 1 hour.

-

Remove the solvent under reduced pressure.

-

Add hexane to the residue and stir.

-

Add saturated sodium bicarbonate solution and water, stir thoroughly, and allow the layers to separate.

-

Separate the organic layer and re-extract the aqueous layer with hexane.

-

Combine the organic layers, wash with water, and remove the solvent under reduced pressure to yield the final product.[4]

Applications in Drug Development

While both isomers serve as valuable intermediates, their documented applications in drug development differ significantly based on available literature.

This compound is a versatile building block in organic synthesis. Its utility lies in the construction of more complex molecular architectures containing the 5-methyloxazole moiety, a scaffold present in various biologically active compounds.

Ethyl 5-methylisoxazole-4-carboxylate has a well-established and critical role as a key intermediate in the synthesis of Leflunomide.[5][8][10] Leflunomide is an isoxazole derivative with immunomodulatory properties used in the treatment of rheumatoid and psoriatic arthritis. The purity of Ethyl 5-methylisoxazole-4-carboxylate is paramount in this synthesis, as the presence of the isomeric Ethyl 3-methylisoxazole-4-carboxylate can lead to impurities in the final active pharmaceutical ingredient (API) that are difficult to remove.[8] The synthesis of Leflunomide involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to an acid chloride and subsequent amidation.

Signaling Pathways and Biological Activity

As chemical intermediates, this compound and Ethyl 5-methylisoxazole-4-carboxylate are not typically investigated for direct biological activity or their influence on signaling pathways. Their primary role is to serve as precursors for the synthesis of pharmacologically active molecules. The biological activity of interest arises from the final drug products derived from these intermediates, such as Leflunomide, which is known to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis.

Conclusion

This compound and Ethyl 5-methylisoxazole-4-carboxylate, while isomeric, exhibit distinct synthetic pathways and have different documented applications in drug development. Ethyl 5-methylisoxazole-4-carboxylate is a crucial and well-characterized intermediate in the production of the immunosuppressive drug Leflunomide. In contrast, this compound serves as a more general building block for the synthesis of diverse oxazole-containing compounds. For drug development professionals, the choice between these two intermediates will be dictated by the desired heterocyclic core of the target molecule. A thorough understanding of their respective synthesis and purification challenges is essential for the efficient and robust production of new chemical entities. This guide provides a foundational comparison to aid in this critical decision-making process.

References

- 1. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-甲基-4-异噁唑甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]

- 5. This compound | 32968-44-8 | Benchchem [benchchem.com]

- 6. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

Navigating the Stability and Storage of Ethyl 5-Methyloxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-Methyloxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis, demands a thorough understanding of its stability profile to ensure the integrity and reproducibility of research and development activities. This technical guide provides a comprehensive overview of the known stability and storage conditions for this compound, outlines experimental protocols for its stability assessment, and discusses potential degradation pathways.

Summary of Stability and Storage Conditions

While specific quantitative stability data for this compound under various stress conditions is not extensively available in public literature, general handling and storage guidelines have been established. Adherence to these conditions is crucial for maintaining the compound's purity and integrity.

| Parameter | Recommendation |

| Storage Temperature | Refrigerate at 2-8°C.[1] |

| Storage Atmosphere | Store in a dry and well-ventilated place. |

| Container | Keep in a tightly closed container to prevent moisture ingress. |

| Handling | Classified as a combustible liquid. Avoid skin and eye contact, as well as inhalation. Use appropriate personal protective equipment (PPE). |

Potential Degradation Pathways

Based on the chemical structure of this compound, which features both an ester functional group and an isoxazole ring, the primary anticipated degradation pathway is hydrolysis.

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield 5-methyloxazole-4-carboxylic acid and ethanol. One patent indicates that prolonged exposure to a refluxing acidic medium can lead to the formation of by-products.[2][3] The hydrolysis rate is influenced by pH and temperature.

Figure 1. Postulated primary degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific properties of the compound and analytical capabilities.

-

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Other necessary solvents and reagents

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to UV and visible light as per ICH Q1B guidelines.

-

-

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution of water and acetonitrile. Detection can be performed using a UV detector at an appropriate wavelength.

-

Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions and solid material to the stress conditions outlined above.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Characterize any significant degradation products using techniques such as LC-MS and NMR.

-

Figure 2. A generalized workflow for conducting a forced degradation study.

2. Long-Term and Accelerated Stability Study Protocol